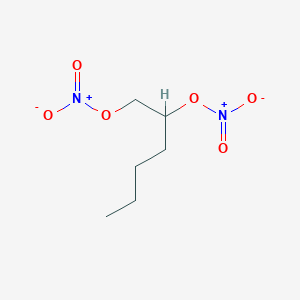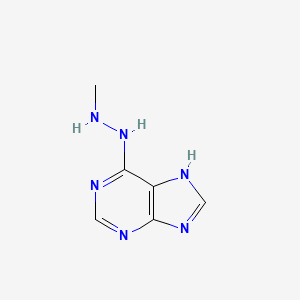
1-methyl-2-(7H-purin-6-yl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Purine, 6-(2-methylhydrazinyl)-: is a chemical compound with the molecular formula C6H8N6 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 6-(2-methylhydrazinyl)- typically involves the reaction of purine derivatives with methylhydrazine. One common method includes the following steps:
Starting Material: Purine or a purine derivative.
Reagent: Methylhydrazine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods: While specific industrial production methods for 9H-Purine, 6-(2-methylhydrazinyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions:
Oxidation: 9H-Purine, 6-(2-methylhydrazinyl)- can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler purine derivatives.
科学研究应用
Chemistry: In chemistry, 9H-Purine, 6-(2-methylhydrazinyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It can be used to investigate the function of purine derivatives in cellular processes and to develop new biochemical assays .
Medicine: In medicinal chemistry, 9H-Purine, 6-(2-methylhydrazinyl)- is explored for its potential as a therapeutic agent. It has shown promise in preliminary studies as an anticancer agent, with the ability to induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
作用机制
The mechanism of action of 9H-Purine, 6-(2-methylhydrazinyl)- involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors involved in key biochemical pathways. For example, it may inhibit certain enzymes involved in DNA synthesis, leading to the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
2,6-Diamine-9H-purine derivatives: These compounds have similar structures but different functional groups, which can lead to variations in their biological activity and chemical reactivity.
2-Amino-9H-purine: This compound is another purine derivative with distinct properties and applications.
Uniqueness: 9H-Purine, 6-(2-methylhydrazinyl)- is unique due to its specific functional group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
6288-87-5 |
|---|---|
分子式 |
C6H8N6 |
分子量 |
164.17 g/mol |
IUPAC 名称 |
1-methyl-2-(7H-purin-6-yl)hydrazine |
InChI |
InChI=1S/C6H8N6/c1-7-12-6-4-5(9-2-8-4)10-3-11-6/h2-3,7H,1H3,(H2,8,9,10,11,12) |
InChI 键 |
RHWWXMWLTFRHKT-UHFFFAOYSA-N |
规范 SMILES |
CNNC1=NC=NC2=C1NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




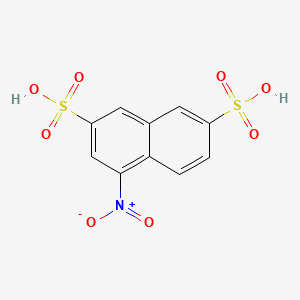
![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)
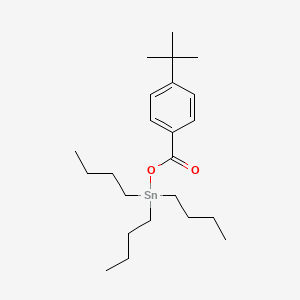
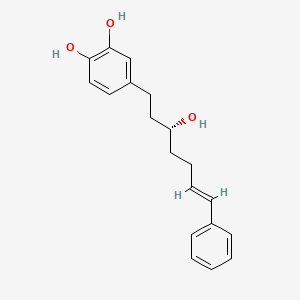
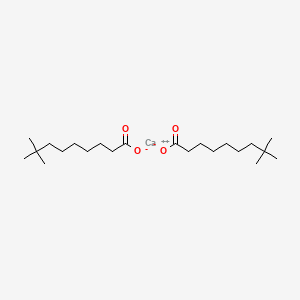
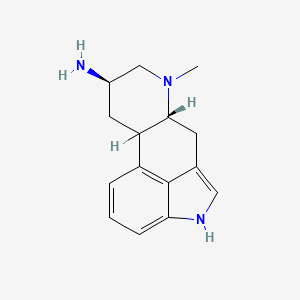

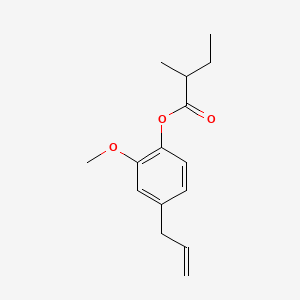
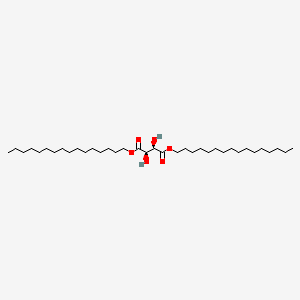
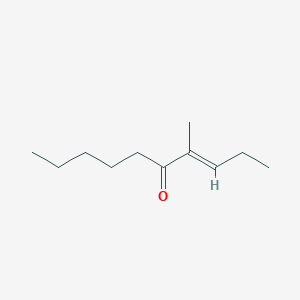
![(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12652231.png)
